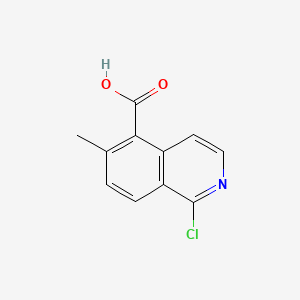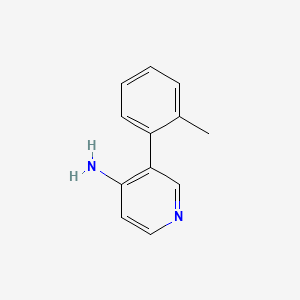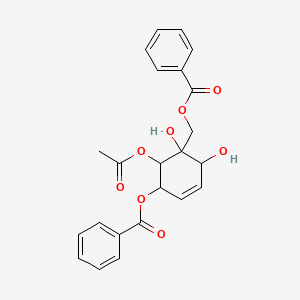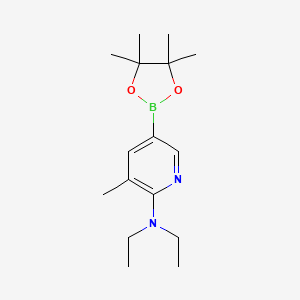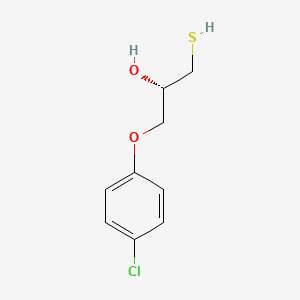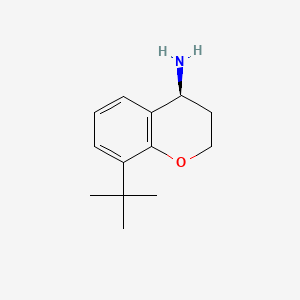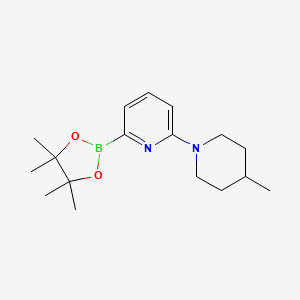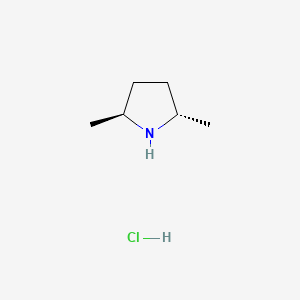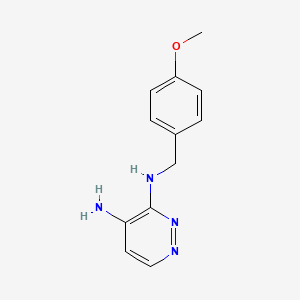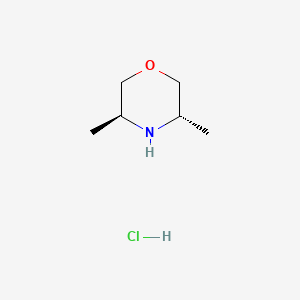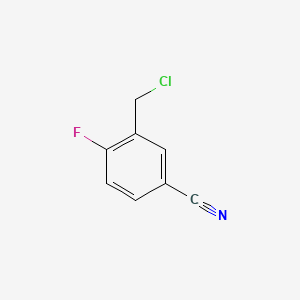
3-(Chloromethyl)-4-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-4-fluorobenzonitrile is an aromatic compound with a benzene ring substituted with a chloromethyl group at the third position, a fluorine atom at the fourth position, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-fluorobenzonitrile typically involves the chloromethylation of 4-fluorobenzonitrile. This process can be achieved using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under mild conditions . The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste, making the process more environmentally friendly.
化学反应分析
Types of Reactions
3-(Chloromethyl)-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, where the hydrogen atoms on the ring are replaced by halogens.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like aluminum chloride (AlCl3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydroxymethyl Derivatives: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic substitution reactions.
Primary Amines: Formed from the reduction of the nitrile group.
科学研究应用
3-(Chloromethyl)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 3-(Chloromethyl)-4-fluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom and nitrile group influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic substitution reactions .
相似化合物的比较
Similar Compounds
3-(Chloromethyl)benzonitrile: Lacks the fluorine atom, making it less reactive in electrophilic substitution reactions.
4-Fluorobenzonitrile: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
3-(Chloromethyl)-4-methylbenzonitrile: Contains a methyl group instead of a fluorine atom, altering its electronic properties and reactivity.
Uniqueness
3-(Chloromethyl)-4-fluorobenzonitrile is unique due to the presence of both the chloromethyl and fluorine substituents, which significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
属性
IUPAC Name |
3-(chloromethyl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIZISDZCWEVNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)
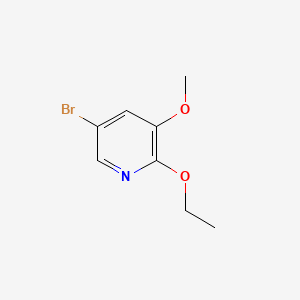
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)
